Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate

Description

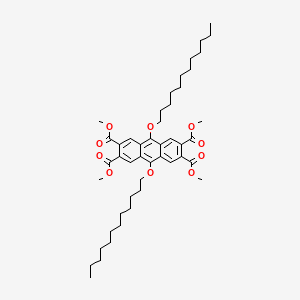

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a derivative of anthracene functionalized with four methyl carboxylate groups at the 2,3,6,7-positions and two dodecoxy (C₁₂H₂₅O) chains at the 9,10-positions. This compound belongs to the anthracene-tetracarboxylate family, characterized by a planar aromatic core modified with electron-withdrawing carboxylate groups and long alkoxy substituents.

The structural integrity of such compounds is often analyzed via single-crystal X-ray diffraction, which reveals details like dihedral angles between aromatic and carboxylate planes, disorder in substituents, and intermolecular interactions (e.g., π-stacking) critical to material properties .

Properties

CAS No. |

154601-45-3 |

|---|---|

Molecular Formula |

C46H66O10 |

Molecular Weight |

779.0 g/mol |

IUPAC Name |

tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate |

InChI |

InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3 |

InChI Key |

QJQBYOVOXYADPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.

Mechanism of Action

The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Compounds for Comparison :

Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (Compound I)

- Substituents : 9,10-dioxo groups instead of dodecoxy chains.

- Dihedral Angles : Aromatic-carboxylate angles range from 16.8° to 78.3° due to severe disorder in methyl carboxylate groups.

- Disorder : High disorder in carboxylate moieties leads to elongated C(aromatic)-C(carboxyl) bonds.

Tetramethyl anthracene-2,3,6,7-tetracarboxylate (Compound II) Substituents: No 9,10-substituents (pristine anthracene core). Dihedral Angles: Smaller angles (38.35°–41.32°) between aromatic and carboxylate planes, indicating less steric strain.

9,10-Dioxo-9,10-dihydroanthracene-1,4,5,8-tetracarboxylate (Metal-Organic Complex)

- Substituents : Tetracarboxylate at 1,4,5,8-positions and 9,10-dioxo groups.

- Coordination : Acts as a bridging ligand for Ni(II) cations in a polymeric chain, with π-stacking between aromatic rings.

Data Table: Structural and Physical Properties

Functional and Electronic Properties

- Electron-Deficient Character: The target compound’s tetracarboxylate groups create an electron-deficient anthracene core, similar to Compound I and the metal-organic complex. However, the electron-withdrawing dioxo groups in Compound I further enhance this property, making it more reactive in charge-transfer applications .

- In the metal-organic complex, solubility is sacrificed for structural rigidity due to coordination bonding .

Coordination Chemistry and Supramolecular Interactions

Ligand Behavior :

- The metal-organic complex demonstrates that anthracene-tetracarboxylates can act as polydentate ligands. However, the target compound’s bulky dodecoxy groups likely hinder metal coordination, limiting its use in coordination polymers.

- Compound I and II, with smaller substituents, are more amenable to co-crystallization and intermolecular interactions (e.g., hydrogen bonding via carboxylate oxygens) .

π-Stacking and Packing :

- The target compound’s dodecoxy chains may disrupt π-stacking, reducing crystallinity compared to Compound II or the metal-organic complex, where planar anthracene cores facilitate dense packing .

Biological Activity

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate (TMDAT) is a synthetic compound derived from anthracene, characterized by its unique structure that includes multiple carboxylate groups and long aliphatic chains. This compound has garnered attention for its potential biological activities, particularly in the fields of photochemistry and biomedicine.

Structural Overview

The chemical structure of TMDAT can be summarized as follows:

- Molecular Formula: C₃₀H₄₈O₈

- Molecular Weight: 520.71 g/mol

- Functional Groups: Tetracarboxylate and dodecyloxy side chains

This structure influences its solubility, stability, and interaction with biological systems.

Photodynamic Properties

TMDAT exhibits significant photodynamic activity due to its ability to generate reactive oxygen species (ROS) upon irradiation. This is particularly relevant in cancer therapy where light-activated compounds can selectively induce apoptosis in malignant cells.

- Singlet Oxygen Generation:

-

Mechanism of Action:

- The mechanism involves the excitation of TMDAT to an excited state upon light absorption, followed by energy transfer processes that lead to the formation of singlet oxygen. This singlet oxygen can then react with cellular components, leading to oxidative stress and cell death.

Anticancer Activity

Research indicates that TMDAT has potential anticancer properties:

- Cell Line Studies:

- Mechanistic Insights:

Case Studies

Several case studies highlight the efficacy of TMDAT in biological applications:

- Case Study 1: Breast Cancer Treatment

- Case Study 2: Prostate Cancer Models

Comparative Analysis

The following table summarizes key findings related to TMDAT's biological activity compared to other similar compounds:

| Compound | Structure Type | Singlet Oxygen Yield | IC50 (Cancer Cell Lines) | Notable Effects |

|---|---|---|---|---|

| TMDAT | Anthracene Derivative | High | 10 µM (MCF-7) | Induces apoptosis through ROS |

| 9,10-Diphenylanthracene | Anthracene Derivative | Moderate | 20 µM (MCF-7) | Less effective in ROS generation |

| Rubicene | Polycyclic Aromatic Hydrocarbon | Low | Not extensively studied | Primarily fluorescent properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.